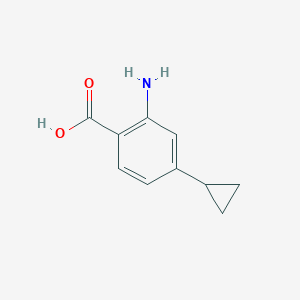

2-Amino-4-cyclopropylbenzoic acid

描述

2-Amino-4-cyclopropylbenzoic acid is a substituted benzoic acid derivative featuring an amino group at the 2-position and a cyclopropyl moiety at the 4-position of the aromatic ring. This compound’s structure combines the acidic carboxyl group with sterically and electronically distinct substituents, making it a candidate for diverse applications in medicinal chemistry and organic synthesis. The cyclopropyl group, a strained three-membered carbon ring, introduces unique conformational and electronic effects that may influence reactivity, solubility, and interactions with biological targets.

属性

IUPAC Name |

2-amino-4-cyclopropylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-9-5-7(6-1-2-6)3-4-8(9)10(12)13/h3-6H,1-2,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFOCNPYZLEQCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-cyclopropylbenzoic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable benzoic acid derivative followed by amination. For instance, starting from 4-cyclopropylbenzoic acid, the amino group can be introduced via nitration followed by reduction. The nitration step typically involves the use of concentrated nitric acid and sulfuric acid, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors can enhance the efficiency and safety of these reactions. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity and yield.

化学反应分析

Types of Reactions

2-Amino-4-cyclopropylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Amides or other substituted derivatives.

科学研究应用

Medicinal Chemistry Applications

1. Antifungal Research

2-Amino-4-cyclopropylbenzoic acid has been utilized in the synthesis of salicylanilide esters, which were evaluated for their antifungal properties against multiple fungal strains. In vitro assays indicated that these derivatives exhibited varying degrees of antifungal activity, with molds showing greater susceptibility than yeasts. The minimum inhibitory concentrations (MIC) ranged from 0.49 µmol/L for molds to 1.95 µmol/L for yeasts, highlighting the compound's potential as a scaffold for developing antifungal agents .

2. EP4 Receptor Antagonism

The compound has been identified as a selective antagonist of the prostaglandin EP4 receptor, which is implicated in pain modulation and inflammatory responses. Research suggests that compounds targeting this receptor may offer therapeutic benefits for conditions such as osteoarthritis and rheumatoid arthritis. The ability of this compound to inhibit EP4 receptor activity positions it as a candidate for further pharmaceutical development aimed at managing chronic pain and inflammation .

Analytical Chemistry Applications

1. Internal Standard in GC/MS Analysis

In analytical chemistry, this compound serves as an internal standard during the ultra-trace analysis of fluorinated aromatic carboxylic acids using gas chromatography-mass spectrometry (GC/MS). Its inclusion improves the accuracy and reliability of quantification, particularly in complex matrices where trace levels are involved .

Case Studies and Research Findings

作用机制

The mechanism of action of 2-Amino-4-cyclopropylbenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites and preventing substrate access.

相似化合物的比较

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key properties of 2-amino-4-cyclopropylbenzoic acid and its analogs:

Key Observations:

- This could impact binding to biological targets or catalytic sites .

- Electronic Properties: Chlorine (electron-withdrawing) and cyclopropyl (mild electron-donating due to hyperconjugation) differ in their inductive effects, altering the acidity of the carboxyl group. Bromine, being larger and more polarizable, may increase lipophilicity, affecting membrane permeability in drug design .

- Thermal Stability: The high melting point of 4-amino-2-chlorobenzoic acid (210–215°C) suggests strong intermolecular interactions (e.g., hydrogen bonding), which may be less pronounced in the cyclopropyl analog due to steric constraints .

生物活性

2-Amino-4-cyclopropylbenzoic acid (ACBA) is a benzoic acid derivative characterized by an amino group at the second position and a cyclopropyl group at the fourth position of the benzene ring. This unique structure imparts distinct biological activities, making it a subject of interest in medicinal chemistry, enzymology, and pharmacology.

The molecular formula of this compound is C10H11NO2. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C10H11NO2 |

| Functional Groups | Amino (-NH2), Carboxylic Acid (-COOH), Cyclopropyl |

| Solubility | Soluble in organic solvents; limited solubility in water |

The biological activity of ACBA is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclopropyl group provides steric hindrance that can influence binding affinity. This interaction may modulate various biological pathways, including those involved in inflammation and cancer progression.

Enzyme Inhibition

Research indicates that ACBA may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been shown to interact with proteasomal pathways and cathepsins, which are critical for protein degradation and cellular homeostasis .

- Proteasome Activity : ACBA enhances the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), indicating its potential role in regulating protein turnover .

- Cathepsin Activation : Studies have demonstrated that ACBA can activate cathepsins B and L, which are involved in various physiological processes including apoptosis and tissue remodeling .

Antioxidant Activity

ACBA has exhibited antioxidant properties, which can protect cells from oxidative stress. This activity is significant for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Properties

Preliminary studies suggest that ACBA possesses antimicrobial activity against certain bacterial strains. Its structural features may contribute to its efficacy as an antimicrobial agent by disrupting bacterial cell wall synthesis or function.

Case Studies

-

Study on Proteasome Activity :

A study evaluated the effects of ACBA on human foreskin fibroblasts, demonstrating that it significantly enhanced proteasomal activity without cytotoxic effects at concentrations up to 10 µg/mL. The compound was found to increase the chymotrypsin-like activity of the proteasome, suggesting its potential as a therapeutic agent for age-related decline in proteostasis . -

Antimicrobial Evaluation :

In vitro assays conducted on various bacterial strains indicated that ACBA displayed significant inhibitory effects. The minimum inhibitory concentration (MIC) values were determined, showing promising results compared to standard antibiotics.

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-Amino-4-methylbenzoic acid | Similar structure but with a methyl group | Moderate enzyme inhibition |

| 2-Amino-4-chlorobenzoic acid | Contains a chlorine atom instead of cyclopropyl | Lower antimicrobial activity |

| 2-Amino-5-cyclopropylbenzoic acid | Amino group at the second position; cyclopropyl at fifth | Similar enzyme interactions but different reactivity profile |

常见问题

Q. What are the recommended synthetic routes for 2-Amino-4-cyclopropylbenzoic acid in academic laboratories?

A scalable synthesis involves multi-step reactions starting from nitro-substituted precursors. For example, catalytic hydrogenation (e.g., Pd/C) under controlled pressure (1–3 atm H₂) reduces nitro groups to amines while preserving cyclopropyl and carboxylate functionalities. Intermediate purification via recrystallization (e.g., methanol/water mixtures) ensures high yield (70–85%) . Analytical validation using TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, 0.1% TFA in water/acetonitrile) is critical .

Q. How can researchers determine the purity of this compound?

Purity is assessed using reversed-phase HPLC (e.g., 95:5 water:acetonitrile gradient) with UV detection at 254 nm. Complementary methods include melting point analysis (mp 210–215°C, compared to literature values) and elemental analysis (C, H, N within ±0.3% of theoretical) .

Q. What safety protocols are essential for handling this compound?

Based on structurally similar amines, follow GHS guidelines: wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders (particulate respirators if airborne) and store in sealed containers under inert gas (N₂) to prevent oxidation .

Q. What solvents are suitable for dissolving this compound?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or acidic aqueous buffers (pH <4). Co-solvent systems (e.g., methanol:water 7:3) are recommended for reaction setups .

Q. How can synthetic intermediates be validated during synthesis?

Use IR spectroscopy (amide C=O stretch ~1680 cm⁻¹) and ¹H NMR (cyclopropyl protons as multiplet at δ 1.0–1.5 ppm) to confirm intermediate structures. Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion verification .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Systematic screening of catalysts (e.g., Pd/C vs. Raney Ni), solvent polarity (ethanol vs. THF), and temperature (25–60°C) is advised. Design of Experiments (DoE) can identify critical parameters. For example, increasing H₂ pressure to 5 atm reduced reaction time by 40% in analogous syntheses .

Q. What advanced techniques resolve structural ambiguities in cyclopropyl-containing benzoic acids?

Use 2D NMR (COSY, HSQC) to assign proton and carbon signals, particularly for cyclopropyl ring protons. X-ray crystallography provides definitive confirmation of stereochemistry and bond angles. Computational modeling (DFT) can predict stability of cyclopropyl conformers .

Q. How can stability studies be designed to assess this compound under varying conditions?

Conduct accelerated degradation studies:

Q. What strategies mitigate low yields during cyclopropane ring formation?

Side reactions (e.g., ring-opening) are minimized by using anhydrous conditions and slow addition of cyclopropanating agents (e.g., trimethylsulfoxonium iodide). Alternative catalysts like Cu(I) salts may enhance regioselectivity .

Q. How should researchers address contradictory spectral data (e.g., NMR shifts) in published studies?

Cross-validate using multiple instruments (300 MHz vs. 500 MHz NMR) and deuterated solvents (CDCl₃ vs. DMSO-d₆). Replicate experiments with independent batches to rule out impurities. Consult computational NMR databases (e.g., ACD/Labs) for predicted shifts .

Q. What methods quantify trace impurities in this compound?

Ultra-high-performance LC-MS (UHPLC-MS) with electrospray ionization detects impurities at ppm levels. For non-volatile residues, use ICP-MS for heavy metals and ion chromatography for sulfates/nitrates .

Q. How can researchers validate biological activity assays involving this compound?

Include positive controls (e.g., known enzyme inhibitors) and dose-response curves (IC₅₀ determination). Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm binding affinity. Statistical validation (e.g., Z’-factor >0.5) ensures assay robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。